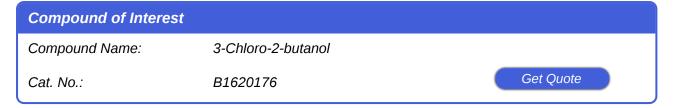


# Spectroscopic Profile of 3-Chloro-2-butanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chemical compound **3-Chloro-2-butanol**. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside relevant experimental protocols.

# **Spectroscopic Data Summary**

The following tables summarize the quantitative spectroscopic data for **3-Chloro-2-butanol**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Due to the limited availability of experimental NMR spectra in public databases, the following tables present predicted <sup>1</sup>H and <sup>13</sup>C NMR data. These predictions are based on computational models and provide a reliable estimation of the expected chemical shifts.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data of **3-Chloro-2-butanol** 



Chemical Shift (ppm)	Multiplicity	Assignment
~4.15	Quintet	H-3 (CH-CI)
~3.90	Quintet	H-2 (CH-OH)
~2.50	Broad Singlet	ОН
~1.50	Doublet	H-4 (CH <sub>3</sub> -CHCl)
~1.25	Doublet	H-1 (CH <sub>3</sub> -CHOH)

Table 2: Predicted <sup>13</sup>C NMR Spectral Data of **3-Chloro-2-butanol** 

Chemical Shift (ppm)	Carbon Atom Assignment	
~70.5	C-2 (CH-OH)	
~65.0	C-3 (CH-CI)	
~22.0	C-4 (CH <sub>3</sub> -CHCl)	
~19.5	C-1 (CH <sub>3</sub> -CHOH)	

# Infrared (IR) Spectroscopy

The IR spectrum of **3-Chloro-2-butanol** is characterized by the presence of a strong, broad absorption band corresponding to the O-H stretch of the alcohol functional group, and a C-Cl stretching vibration.

Table 3: Infrared (IR) Spectral Data of 3-Chloro-2-butanol



Wavenumber (cm⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch
~2980	Medium	C-H stretch (sp³)
~1100	Strong	C-O stretch (secondary alcohol)
~750	Medium	C-Cl stretch

# Mass Spectrometry (MS)

The mass spectrum of **3-Chloro-2-butanol** provides information about its molecular weight and fragmentation pattern upon ionization.

Table 4: Mass Spectrometry (MS) Data of 3-Chloro-2-butanol

m/z	Relative Intensity	Assignment
108	Low	[M] <sup>+</sup> (Molecular ion, <sup>35</sup> Cl isotope)
110	Low	[M+2] <sup>+</sup> (Molecular ion, <sup>37</sup> Cl isotope)
93	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
73	High	[M - CI]+
45	High	[CH₃CHOH]+ (Base Peak)

# **Experimental Protocols**

The following are detailed methodologies for the key experiments cited.

## **NMR Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra of **3-Chloro-2-butanol** for structural elucidation.

Materials:



## • 3-Chloro-2-butanol

- Deuterated chloroform (CDCl<sub>3</sub>) with 0.03% tetramethylsilane (TMS)
- 5 mm NMR tubes
- Volumetric flask
- Pipettes

## Instrumentation:

400 MHz (or higher) NMR spectrometer

## Procedure:

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of 3-Chloro-2-butanol into a clean, dry vial.
  - Dissolve the sample in approximately 0.6 mL of CDCl<sub>3</sub> containing TMS.
  - Transfer the solution into a 5 mm NMR tube.
- ¹H NMR Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Lock onto the deuterium signal of the CDCl<sub>3</sub>.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Acquire the <sup>1</sup>H NMR spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- <sup>13</sup>C NMR Acquisition:
  - Following <sup>1</sup>H NMR acquisition, switch the probe to the <sup>13</sup>C channel.



- Acquire the <sup>13</sup>C NMR spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase the spectra and perform baseline correction.
  - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
  - Integrate the signals in the <sup>1</sup>H spectrum and pick the peaks in both spectra.

## Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **3-Chloro-2-butanol** to identify its functional groups.

#### Materials:

- 3-Chloro-2-butanol
- Isopropanol or acetone for cleaning

#### Instrumentation:

 Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

#### Procedure:

- Background Spectrum:
  - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or acetone.
  - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.



- Sample Analysis:
  - Place a small drop of 3-Chloro-2-butanol onto the center of the ATR crystal.
  - Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm<sup>-1</sup>.
- Data Processing:
  - The software will automatically subtract the background spectrum from the sample spectrum.
  - Identify and label the characteristic absorption bands.

## **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of **3-Chloro-2-butanol**.

Materials:

- 3-Chloro-2-butanol
- Dichloromethane or methanol (HPLC grade)

Instrumentation:

 Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

## Procedure:

- Sample Preparation:
  - Prepare a dilute solution of 3-Chloro-2-butanol (e.g., 100 ppm) in a suitable volatile solvent like dichloromethane or methanol.
- GC-MS Analysis:

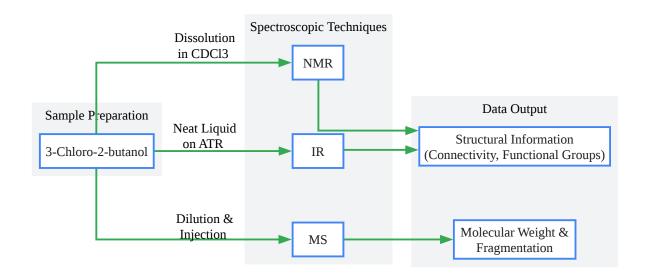


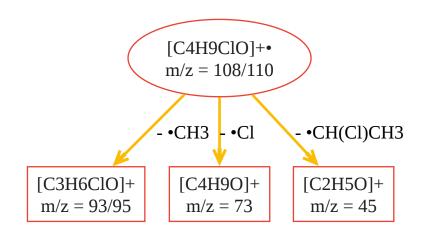
- Inject 1 μL of the prepared solution into the GC-MS system.
- GC Conditions (Typical):
  - Injector Temperature: 250 °C
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
  - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions (Typical):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Mass Range: m/z 35-200.
- Data Analysis:
  - Identify the peak corresponding to **3-Chloro-2-butanol** in the total ion chromatogram.
  - Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

## **Visualizations**

The following diagrams illustrate the logical relationships in the spectroscopic analysis of **3-Chloro-2-butanol**.







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